molecular formula C17H22N2O4S B2656566 1-(2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1396771-60-0

1-(2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2656566
CAS No.: 1396771-60-0
M. Wt: 350.43
InChI Key: SIQLHMJWBSVHMW-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core linked via a 2-oxoethyl group to a piperidine ring substituted at the 4-position with a ((furan-2-ylmethyl)thio)methyl group. Its molecular formula is C₁₇H₂₃N₂O₄S, with a calculated molecular weight of 353.07 g/mol (inferred from structural analysis).

Properties

IUPAC Name

1-[2-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c20-15-3-4-16(21)19(15)10-17(22)18-7-5-13(6-8-18)11-24-12-14-2-1-9-23-14/h1-2,9,13H,3-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQLHMJWBSVHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.

Structural Overview

This compound features several key structural components:

  • Furan ring : Known for its reactivity and biological activity.
  • Piperidine moiety : Often enhances pharmacological properties.
  • Pyrrolidine-2,5-dione structure : Contributes to the compound's potential interactions with biological targets.

The molecular formula is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S with a molecular weight of 350.43 g/mol, and it is classified under CAS number 1396762-06-3.

Antimicrobial Properties

Research indicates that compounds containing furan and piperidine structures often exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various bacteria and fungi. Specific studies have reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives might possess comparable activities .

Anti-inflammatory Effects

Compounds with furan moieties have been explored for their anti-inflammatory properties. The structural features of this compound may allow it to interact with inflammatory pathways, particularly through inhibition of phosphoinositide 3-kinases (PI3K), which are crucial in inflammatory responses .

Anticonvulsant Activity

The structural similarity of this compound to known anticonvulsants suggests potential efficacy in seizure disorders. For example, related compounds have demonstrated significant protection in animal models against induced seizures . The presence of the piperidine ring appears to enhance this activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine derivative : Utilizing nucleophilic substitution methods.
  • Introduction of the furan group : Achieved through electrophilic addition.
  • Formation of the pyrrolidine dione structure : Involves cyclization reactions under controlled conditions to minimize by-products.

Advanced techniques such as microwave-assisted synthesis can enhance yield and purity during these processes.

Case Studies and Research Findings

A review of recent literature reveals diverse applications and ongoing research into the biological activities of similar compounds:

StudyFindings
Identified furan derivatives as selective inhibitors of PI3Kgamma, showing anti-inflammatory potential.
Reported antimicrobial activity of pyrrolidine derivatives with MIC values indicating strong efficacy against common pathogens.
Demonstrated anticonvulsant properties in related compounds, suggesting potential for similar effects in this compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidine and piperidine compounds exhibit anticancer properties. The specific interactions of 1-(2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione with cellular pathways may inhibit tumor growth or induce apoptosis in cancer cells.

Case Study:
A study demonstrated that similar pyrrolidine derivatives showed significant cytotoxicity against various cancer cell lines, indicating the potential of this compound in oncology .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. The furan and piperidine components may enhance the activity against inflammatory mediators.

Research Findings:
A comparative analysis of several pyrrole derivatives indicated their effectiveness in reducing inflammation markers in vitro, suggesting a possible application for this compound in treating inflammatory diseases .

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups provide opportunities for further chemical modifications.

Synthesis Techniques:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and electrophilic additions to introduce the furan group and other functionalities . Advanced methods like microwave-assisted synthesis may enhance yield and purity.

Scaffold for Drug Development

As a scaffold molecule, it can be utilized to develop new pharmaceuticals targeting neurological disorders or infections due to its ability to interact with multiple biological targets.

Biochemical Probes and Assays

Due to its structural complexity, this compound can be employed as a biochemical probe in assays to study enzyme interactions or receptor binding affinities. This application is critical for understanding its mechanism of action and optimizing its pharmacological profile.

Comparison with Similar Compounds

Structural Analogues from

The compounds synthesized in share the pyrrolidine-2,5-dione and piperidine motifs but differ in substituents (Table 1). Key examples include:

Compound ID Substituents on Piperidine Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound ((Furan-2-ylmethyl)thio)methyl C₁₇H₂₃N₂O₄S 353.07 Not reported Not reported
4f () 5-methoxy-1H-indol-3-yl C₂₈H₃₀N₄O₄ 502.57 100–109 93.8
4g () 1H-indol-3-yl C₂₆H₂₅N₄O₃ 447.50 104–108 41.7
4i () 5-methoxy-1H-indol-3-yl C₂₈H₃₀N₄O₅ 518.57 178–182 84.0

Key Observations :

  • Substituent Effects: The target compound’s furan-thio group contrasts with the indole derivatives in .
  • Synthetic Yields : The high yields (84–93.8%) for indole derivatives (4f, 4i) suggest efficient coupling methods, which could be adapted for synthesizing the target compound using analogous reagents like HOBt/TBTU (as in ) .

Comparison with BK80741 ()

The compound BK80741 (1-(2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione) shares the pyrrolidine-2,5-dione and piperidine-2-oxoethyl framework but substitutes the furan-thio group with a 5-ethylpyrimidin-2-yloxy moiety.

Parameter Target Compound BK80741 ()
Molecular Formula C₁₇H₂₃N₂O₄S C₁₇H₂₂N₄O₄
Molecular Weight 353.07 g/mol 346.38 g/mol
Key Substituent Furan-thio-methyl Ethylpyrimidinyl-oxy

Key Observations :

  • Molecular Weight : The sulfur atom in the target compound increases its molecular weight by ~6.7 g/mol compared to BK80741.

Comparison with Thiophene Derivatives ()

Compound 27 (1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one) from shares a piperidine-thiophene linkage but lacks the pyrrolidine-2,5-dione core.

Key Observations :

  • Structural Differences : The absence of pyrrolidine-2,5-dione in Compound 27 limits direct pharmacological comparison but highlights the versatility of piperidine-thiophene motifs in drug design.
  • Synthetic Methods : Both compounds use HOBt/TBTU coupling, suggesting shared synthetic pathways for piperidine-linked derivatives .

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